molecular formula C8H10N2O B145344 (E)-N-ethoxy-1-pyridin-3-ylmethanimine CAS No. 126527-27-3

(E)-N-ethoxy-1-pyridin-3-ylmethanimine

Cat. No.: B145344
CAS No.: 126527-27-3
M. Wt: 150.18 g/mol
InChI Key: XEUVXWLTTPBQBS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-Ethoxy-1-pyridin-3-ylmethanimine is an imine (Schiff base) characterized by an ethoxy group (–OCH₂CH₃) attached to the nitrogen of the methanimine moiety and a pyridin-3-yl substituent on the adjacent carbon. While direct experimental data for this compound are absent in the provided literature, its structure and properties can be inferred from analogous compounds. Imines of this class are typically synthesized via condensation of pyridinecarboxaldehydes with primary amines under acidic or thermal conditions . For instance, (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine, identified in pear floral volatiles, shares structural similarities and was synthesized from 3-pyridinecarboxaldehyde and methylbutylamine . The ethoxy variant likely exhibits comparable reactivity and physicochemical traits, such as a planar geometry stabilized by conjugation and weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .

Properties

IUPAC Name

(E)-N-ethoxy-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUVXWLTTPBQBS-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (E)-N-ethoxy-1-pyridin-3-ylmethanimine and related imines:

Compound Name Substituent (R) Synthesis Method Physicochemical Properties Biological Activity Crystallographic Data
This compound Ethoxy (–OCH₂CH₃) Hypothesized: 3-pyridinecarboxaldehyde + ethoxyamine Likely moderate polarity; solubility influenced by ethoxy group. Predicted LogP ~1.5–2.0. Unknown; analogs show antimicrobial potential Not reported; similar imines adopt triclinic systems
(E)-N-(2-Methylbutyl)-1-(pyridin-3-yl)methanimine 2-Methylbutyl Condensation of 3-pyridinecarboxaldehyde + 2-methylbutylamine RI = 1442; fruity odor. HRMS: m/z 176.13 (C₁₁H₁₆N₂). Volatile in floral emissions. Attracts honeybee pollinators Not reported
(E)-1-(3-Bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine 4-Methylpyridin-2-yl Suzuki coupling + hydrolysis Stable under catalytic conditions; hydrolyzes to ketones in aqueous media. Intermediate in drug synthesis Not reported
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine Adamantyl Condensation of 3-nitrobenzaldehyde + adamantan-1-ylamine High thermal stability (yield: 91–94%). Confirmed by XRD: monoclinic system, P2₁/c space group. Anticancer activity (in vitro) a = 12.93 Å, b = 10.15 Å, c = 14.76 Å, β = 105.2°
(E)-1-(Pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine Thiophen-2-ylmethyl Condensation of 4-pyridinecarboxaldehyde + 2-thiophenemethylamine Polar due to pyridine-thiophene interaction; used as a ligand in coordination chemistry. Pharmacophore in bioactive molecules Not reported

Key Observations:

Structural and Electronic Effects: Ethoxy vs. However, steric hindrance from ethoxy may reduce packing efficiency in crystals relative to smaller substituents . Pyridine Position: Pyridin-3-yl derivatives (as in the target compound) exhibit distinct electronic profiles compared to pyridin-4-yl analogs due to differences in nitrogen lone-pair orientation, affecting hydrogen-bonding capabilities .

Synthetic Accessibility :

  • Ethoxy-substituted imines are likely synthesized via straightforward condensation, similar to methylbutyl and thiophenemethyl analogs . However, adamantyl derivatives require specialized amines and higher temperatures due to steric demands .

Stability and Reactivity :

  • Imines with electron-withdrawing groups (e.g., nitro in adamantyl derivatives) show enhanced hydrolytic stability, whereas ethoxy-substituted variants may undergo faster acid-catalyzed isomerization or hydrolysis, as seen in related oxime systems .

Biological Relevance :

  • While the ethoxy compound’s bioactivity remains unstudied, structurally related Schiff bases demonstrate antimicrobial, anticancer, and anti-inflammatory properties. The ethoxy group’s polarity could improve bioavailability compared to lipophilic adamantyl or aryl derivatives .

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